molecular formula C17H21N3O B12565846 2-amino-N-[4-(diethylamino)phenyl]benzamide CAS No. 190062-61-4

2-amino-N-[4-(diethylamino)phenyl]benzamide

Cat. No.: B12565846
CAS No.: 190062-61-4
M. Wt: 283.37 g/mol
InChI Key: SXUKLHAYCAKNGZ-UHFFFAOYSA-N
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Description

2-amino-N-[4-(diethylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an amino group attached to a benzamide structure, with a diethylamino group attached to the phenyl ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(diethylamino)phenyl]benzamide typically involves the condensation of 4-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-(diethylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Scientific Research Applications

2-amino-N-[4-(diethylamino)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it acts as a sodium channel blocker, similar to procainamide. This action helps in stabilizing the cardiac cell membrane and preventing abnormal electrical activity in the heart. The compound may also inhibit DNA methyltransferase, leading to epigenetic regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Procainamide: A well-known antiarrhythmic agent with a similar structure.

    Lidocaine: Another sodium channel blocker used as a local anesthetic.

    Quinidine: An antiarrhythmic agent with a different mechanism of action but similar therapeutic use.

Uniqueness

2-amino-N-[4-(diethylamino)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

190062-61-4

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-amino-N-[4-(diethylamino)phenyl]benzamide

InChI

InChI=1S/C17H21N3O/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18/h5-12H,3-4,18H2,1-2H3,(H,19,21)

InChI Key

SXUKLHAYCAKNGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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